Comprehensive Technical Guide on 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone (CAS 898787-40-1): Physicochemical Profiling and Synthetic Methodologies
Comprehensive Technical Guide on 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone (CAS 898787-40-1): Physicochemical Profiling and Synthetic Methodologies
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
3-(3-Chlorophenyl)-3',5'-dichloropropiophenone (CAS 898787-40-1) is a highly halogenated diarylpropanone derivative. Characterized by its unique trichlorinated framework, this compound serves as a highly lipophilic and metabolically stable building block in advanced organic synthesis. This whitepaper details its physicochemical properties, outlines a self-validating, chemoselective synthetic workflow designed to prevent hydrodehalogenation, and provides analytical benchmarks for structural verification.
Introduction & Structural Rationale
In modern medicinal chemistry and agrochemical development, the diarylpropanone scaffold is a critical structural motif. The specific substitution pattern of 3-(3-chlorophenyl)-3',5'-dichloropropiophenone—featuring a meta-chlorinated phenyl ring connected via a propanone bridge to a 3,5-dichlorophenyl moiety—imparts significant steric bulk and lipophilicity.
The presence of three aryl-chloride bonds strategically blocks primary sites of cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of downstream active pharmaceutical ingredients (APIs). However, this high degree of halogenation presents a distinct synthetic challenge: reducing the aliphatic bridge without triggering the oxidative addition and subsequent cleavage of the C-Cl bonds[1].
Physicochemical Profiling
Understanding the physical properties of this compound is essential for optimizing reaction conditions, predicting solubility, and designing purification protocols (e.g., selecting appropriate stationary phases for chromatography).
| Property | Value |
| Chemical Name | 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone |
| CAS Registry Number | 898787-40-1 |
| Molecular Formula | C₁₅H₁₁Cl₃O |
| Molecular Weight | 313.60 g/mol |
| Boiling Point | 443.5 °C at 760 mmHg[2] |
| Flash Point | 187.0 °C[2] |
| Predicted Density | ~1.35 g/cm³ |
| Predicted LogP (XLogP3) | ~5.4 |
Note: The exceptionally high boiling point and flash point dictate that purification is best achieved via recrystallization or column chromatography rather than distillation.
Synthetic Methodology & Mechanistic Causality
Synthesizing saturated halogenated diarylpropanones requires a two-step sequence: an aldol condensation to form an α,β-unsaturated ketone (chalcone), followed by a highly chemoselective 1,4-conjugate reduction. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated here, as it poses a severe risk of concomitant hydrodehalogenation of the aryl chlorides[1].
Protocol 1: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Synthesize the intermediate (E)-3-(3-chlorophenyl)-1-(3,5-dichlorophenyl)prop-2-en-1-one.
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Causality of Reagents: A base-catalyzed (NaOH) condensation in ethanol is preferred over acid-catalyzed methods to suppress the self-condensation of the acetophenone derivative and drive the equilibrium toward the thermodynamically stable (E)-chalcone.
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Step-by-Step Methodology:
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Dissolve 1.0 equivalent of 3,5-dichloroacetophenone and 1.05 equivalents of 3-chlorobenzaldehyde in absolute ethanol (0.5 M concentration).
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Cool the mixture to 0 °C in an ice bath.
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Dropwise, add 1.2 equivalents of an aqueous NaOH solution (10% w/v) over 15 minutes to prevent localized exothermic spikes.
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Remove the ice bath and stir at room temperature for 4 hours.
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Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the starting acetophenone spot disappears, replaced by a highly UV-active, lower-Rf spot (the conjugated chalcone).
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Quench with ice water, filter the resulting precipitate, and wash with cold ethanol to yield the pure chalcone intermediate.
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Protocol 2: Chemoselective Conjugate Reduction
Objective: Reduce the alkene bridge to yield the target propiophenone without affecting the ketone or the C-Cl bonds.
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Causality of Reagents: Stryker’s Reagent ([(Ph₃P)CuH]₆) is utilized because it provides exquisite chemoselectivity for the 1,4-conjugate reduction of α,β-unsaturated ketones[3]. The copper-hydride species selectively attacks the soft electrophilic β-carbon, forming a copper enolate that bypasses the hard carbonyl carbon and completely ignores the aryl chloride bonds[4].
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Step-by-Step Methodology:
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Under an inert argon atmosphere, dissolve the chalcone intermediate (1.0 eq) in anhydrous toluene (0.2 M).
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Add 0.05 equivalents (5 mol%) of Stryker’s Reagent.
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Slowly inject 1.5 equivalents of polymethylhydrosiloxane (PMHS) as a stoichiometric hydride source.
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Stir at room temperature for 6 hours.
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Self-Validation: The disappearance of the deep yellow color (characteristic of the extended conjugation in the chalcone) serves as a reliable visual indicator of successful 1,4-reduction.
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Quench carefully with saturated aqueous NH₄Cl to hydrolyze the silyl enol ether intermediate. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
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Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and intermediate states of the chemoselective synthesis.
Figure 1: Chemoselective synthesis of 3-(3-Chlorophenyl)-3',5'-dichloropropiophenone.
Analytical Characterization Validation
To ensure the integrity of the synthesized 3-(3-chlorophenyl)-3',5'-dichloropropiophenone, the following analytical benchmarks must be met:
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¹H NMR (400 MHz, CDCl₃):
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Aliphatic Region: The disruption of the double bond will result in two distinct, coupled multiplets (typically appearing as triplets, J≈7.5 Hz) integrating for 2H each. The benzylic protons (Ar-CH₂) will appear near δ 3.05 ppm, while the protons adjacent to the carbonyl (CO-CH₂) will appear near δ 3.25 ppm.
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Aromatic Region: Must integrate for exactly 7 protons. The 3,5-dichlorophenyl ring will present a distinct meta-coupled pattern: a triplet at δ ~7.55 ppm ( J=1.8 Hz, 1H, para) and a doublet at δ ~7.80 ppm ( J=1.8 Hz, 2H, ortho).
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¹³C NMR (100 MHz, CDCl₃): The saturated ketone carbonyl carbon will resonate prominently at δ ~196 ppm. The newly formed aliphatic carbons will appear at δ ~29 ppm and ~38 ppm.
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Mass Spectrometry (ESI/EI): The molecular ion peak must reflect the characteristic isotopic distribution of three chlorine atoms (M, M+2, M+4, M+6 in an approximate ratio of 27:27:9:1), with the base molecular mass centered at m/z 312.
Applications in Drug Discovery
In the pipeline of drug development, 3-(3-chlorophenyl)-3',5'-dichloropropiophenone acts as an advanced precursor. The ketone moiety can undergo asymmetric transfer hydrogenation (ATH) to yield chiral secondary alcohols, or it can be condensed with hydrazines to form highly substituted pyrazoles. These downstream motifs are heavily utilized in the design of kinase inhibitors, allosteric modulators, and next-generation agricultural fungicides where extreme lipophilicity (LogP > 5) is required to penetrate complex biological barriers.
References
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Organic Chemistry Portal. "1,4-Reduction of α,β-unsaturated compounds". Available at: [Link]
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The Journal of Organic Chemistry (ACS). "Chemoselective Reduction of the Carbonyl Functionality through Hydrosilylation: Integrating Click Catalysis with Hydrosilylation in One Pot". Available at:[Link]
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ResearchGate. "Selective 1,4-reduction of chalcones with Zn/NH4Cl/C2H5OH/H2O". Available at:[Link]
